O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
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Overview
Description
O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[310]hexane-2,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with specific reagents under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, with anhydrous sodium bicarbonate as a buffer, and stirred at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity.
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of alcohols or other reduced forms.
Scientific Research Applications
O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism by which O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound valuable for studying various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
What sets O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate apart is its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3/t7-,8-,9-/m0/s1 |
InChI Key |
UCZGUPXEYDZQBP-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC |
Origin of Product |
United States |
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